![molecular formula C6H5N7 B571210 1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene CAS No. 117875-44-2](/img/structure/B571210.png)
1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes triazole, pyrazine, and tetrazine moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.
Métodos De Preparación
The synthesis of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic routes often include cyclization reactions under specific conditions to form the desired fused ring system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and controlled reaction environments .
Análisis De Reacciones Químicas
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Aplicaciones Científicas De Investigación
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of new materials with unique electronic and optical properties . In biology and medicine, derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases . The compound’s ability to form stable complexes with metal ions also makes it useful in industrial applications, such as catalysis and materials science .
Mecanismo De Acción
The mechanism of action of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological outcomes .
Comparación Con Compuestos Similares
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar fused ring systems but differ in the specific arrangement and types of rings involved. The uniqueness of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine lies in its combination of triazole, pyrazine, and tetrazine rings, which confer distinct electronic and steric properties that can be exploited for various applications .
Propiedades
Número CAS |
117875-44-2 |
|---|---|
Fórmula molecular |
C6H5N7 |
Peso molecular |
175.155 |
Nombre IUPAC |
6H-[1,2,4]triazolo[2,3]pyrazino[4,6-c][1,2,4,5]tetrazine |
InChI |
InChI=1S/C6H5N7/c1-5-7-3-9-12(5)2-6-11-8-4-10-13(1)6/h2-4H,1H2 |
Clave InChI |
FXJMXBFVKRXLLA-UHFFFAOYSA-N |
SMILES |
C1C2=NC=NN2C=C3N1N=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)
![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)
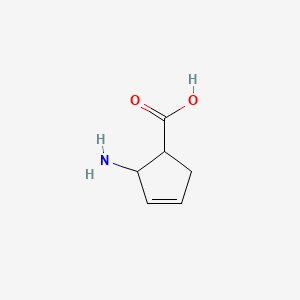
![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)

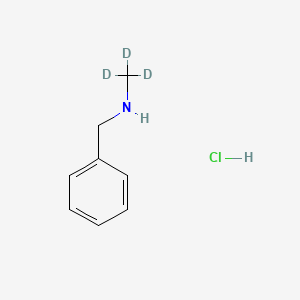
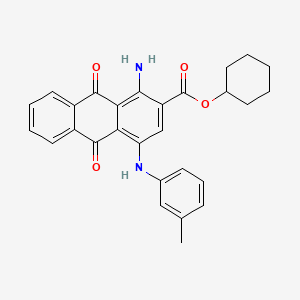
![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)
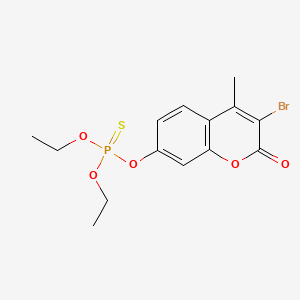
![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/new.no-structure.jpg)
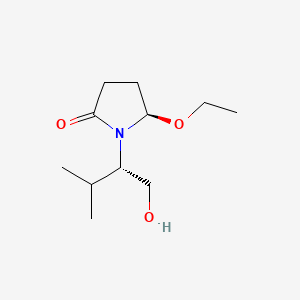
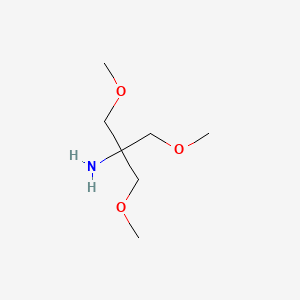
![11,14,22,26-tetrachloro-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B571147.png)
